TCN 238

Vue d'ensemble

Description

TCN 238 est un composé chimique connu pour son rôle de modulateur allostérique positif du récepteur métabotropique du glutamate 4. Ce composé est biodisponible par voie orale et a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie .

Applications De Recherche Scientifique

TCN 238 has a wide range of scientific research applications, including:

Neuroscience: It is used to study the modulation of metabotropic glutamate receptor 4 and its effects on neurological functions.

Pharmacology: It is used to investigate the potential therapeutic effects of modulating metabotropic glutamate receptor 4 in various diseases, including Parkinson’s disease and schizophrenia.

Biology: It is used to study the molecular mechanisms underlying the modulation of metabotropic glutamate receptor 4 and its impact on cellular signaling pathways.

Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 4 .

Mécanisme D'action

Target of Action

The primary target of TCN 238 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in neuronal signaling, and its modulation can influence various neurological processes.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGluR4 receptor . This means it binds to a site on the receptor different from the primary active site, enhancing the receptor’s response to its ligand. The EC50 of this compound, which is the concentration of the compound that gives half-maximal response, is 1 μM .

Pharmacokinetics

This compound is orally bioavailable and has good permeability with no apparent efflux issue . It is highly CNS penetrant with a concentration of 33.8 μM in the brain . The plasma protein binding in rats is measured as 90% bound . The metabolic stability of this compound is assessed in rat and human microsomes and found to be 62% and 83% hepatic blood flow . The limited stability translated into a high in vivo clearance in rats of 75 mL/min/kg and this compound has a moderate volume of distribution (2.7 L/kg) with a short mean residence time (0.6 h) when dosed at 2 mg/kg via intravenous injection .

Result of Action

The activation of mGluR4 by this compound can lead to various molecular and cellular effects. For instance, it was observed that the expression level of GRM4 in the hippocampus is reliably down-regulated five days after treatment with this compound . In addition, the expression level of GABRA1, encoding GABAA α-subunit, is downregulated five days after the treatment in the frontal cortex .

Analyse Biochimique

Biochemical Properties

4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory mediators such as prostaglandin E2 . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions suggest that 4-[(E)-2-phenylethenyl]pyrimidin-2-amine may have anti-inflammatory properties.

Cellular Effects

4-[(E)-2-phenylethenyl]pyrimidin-2-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2 and NF-κB, it can reduce the production of inflammatory cytokines and mediators, thereby modulating the inflammatory response . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . These molecular interactions contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators and a reduction in chronic inflammation .

Dosage Effects in Animal Models

The effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-[(E)-2-phenylethenyl]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-[(E)-2-phenylethenyl]pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TCN 238 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie d'une fonctionnalisation pour obtenir les propriétés chimiques souhaitées. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas largement divulguées dans la littérature publique. On sait que le composé est synthétisé à l'aide de techniques de chimie organique standard, notamment des réactions de condensation et des processus de purification .

Méthodes de production industrielle

La production industrielle de this compound est réalisée dans des conditions contrôlées pour garantir une pureté et une constance élevées. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d'étapes de purification rigoureuses pour éliminer toute impureté. Le produit final est ensuite soumis à des tests de contrôle qualité pour s'assurer qu'il répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

TCN 238 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier la modulation du récepteur métabotropique du glutamate 4 et ses effets sur les fonctions neurologiques.

Pharmacologie : Il est utilisé pour étudier les effets thérapeutiques potentiels de la modulation du récepteur métabotropique du glutamate 4 dans diverses maladies, notamment la maladie de Parkinson et la schizophrénie.

Biologie : Il est utilisé pour étudier les mécanismes moléculaires sous-jacents à la modulation du récepteur métabotropique du glutamate 4 et son impact sur les voies de signalisation cellulaire.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant le récepteur métabotropique du glutamate 4 .

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur métabotropique du glutamate 4 et en améliorant son activité. Cette modulation conduit à des modifications des voies de signalisation cellulaire, entraînant divers effets physiologiques. Les cibles moléculaires de this compound comprennent le récepteur métabotropique du glutamate 4 et les protéines de signalisation associées. Les voies impliquées comprennent la voie de l'adénosine monophosphate cyclique et la voie des phosphoinositides .

Comparaison Avec Des Composés Similaires

Composés similaires

VU0155041 : Un autre modulateur allostérique positif du récepteur métabotropique du glutamate 4.

LY 541850 : Un modulateur sélectif du récepteur métabotropique du glutamate 4.

Chlorhydrate d'harmine : Un composé ayant des effets modulateurs similaires sur le récepteur métabotropique du glutamate 4

Unicité

TCN 238 est unique en raison de sa haute sélectivité pour le récepteur métabotropique du glutamate 4 par rapport aux autres récepteurs, tels que le récepteur métabotropique du glutamate 5. Cette sélectivité en fait un outil précieux pour étudier les effets spécifiques de la modulation du récepteur métabotropique du glutamate 4 sans effets hors cible .

Propriétés

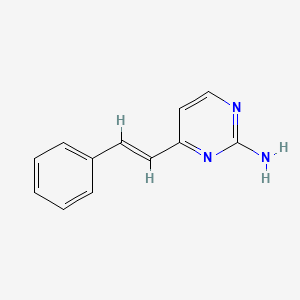

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUXNUNUGIHCPA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677236 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-04-8 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

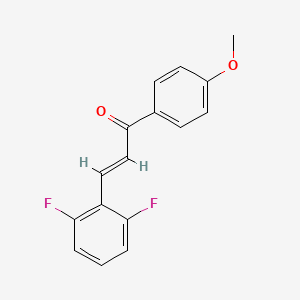

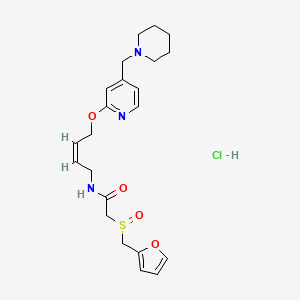

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)